molecular formula C9H12OS B7988613 1-(Ethylthio)-3-methoxybenzene CAS No. 38474-02-1

1-(Ethylthio)-3-methoxybenzene

Cat. No.: B7988613
CAS No.: 38474-02-1
M. Wt: 168.26 g/mol
InChI Key: BEPBPCRLISEYKM-UHFFFAOYSA-N
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Description

1-(Ethylthio)-3-methoxybenzene is a substituted aromatic compound featuring an ethylthio (-S-CH₂CH₃) group at position 1 and a methoxy (-O-CH₃) group at position 3 on the benzene ring. Its molecular formula is C₉H₁₂OS, with a molecular weight of 168.25 g/mol.

The ethylthio group contributes weak electron-donating effects (due to sulfur’s lower electronegativity compared to oxygen), while the methoxy group is a stronger electron donor. This electronic profile influences reactivity in synthetic applications, such as participation in cyclization or functionalization reactions.

Properties

IUPAC Name

1-ethylsulfanyl-3-methoxybenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12OS/c1-3-11-9-6-4-5-8(7-9)10-2/h4-7H,3H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BEPBPCRLISEYKM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1=CC=CC(=C1)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60348899
Record name 1-(ethylthio)-3-methoxybenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60348899
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

168.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

38474-02-1
Record name 1-(ethylthio)-3-methoxybenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60348899
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(Ethylthio)-3-methoxybenzene can be synthesized through several methods. One common approach involves the alkylation of 3-methoxyphenol with ethylthiol in the presence of a base such as sodium hydride. The reaction typically occurs under reflux conditions in an organic solvent like dimethylformamide (DMF).

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Catalysts and advanced purification techniques are often employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 1-(Ethylthio)-3-methoxybenzene undergoes various chemical reactions, including:

    Oxidation: The ethylthio group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced to remove the ethylthio group, yielding 3-methoxybenzene.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, catalytic hydrogenation.

    Substitution: Halogens, nitrating agents, sulfonating agents.

Major Products Formed:

    Oxidation: Sulfoxides, sulfones.

    Reduction: 3-Methoxybenzene.

    Substitution: Halogenated, nitrated, or sulfonated derivatives.

Scientific Research Applications

Chemical Synthesis

1-(Ethylthio)-3-methoxybenzene is primarily utilized as an intermediate in organic synthesis. Its structure allows for the modification and synthesis of more complex organic molecules. Researchers have employed this compound to develop various derivatives that exhibit enhanced properties or functionalities.

Table 1: Chemical Reactions Involving this compound

Reaction TypeDescriptionReference
SubstitutionUsed to introduce different functional groups
CouplingInvolved in forming carbon-carbon bonds
RearrangementCan undergo rearrangements to yield new compounds

Research into the biological properties of this compound has revealed potential antimicrobial and antioxidant activities. Studies indicate that the compound may interact with cellular targets, influencing enzyme activity and receptor binding.

  • Antimicrobial Properties : It has been evaluated for its effectiveness against various pathogens, including Gram-positive and Gram-negative bacteria. The compound demonstrated notable activity at specific concentrations, indicating its potential as a therapeutic agent.

Case Study: Antimicrobial Testing
In a study assessing the antimicrobial efficacy of various thiazole derivatives, compounds similar to this compound were tested against strains such as Staphylococcus aureus and Escherichia coli. Results showed significant inhibition at higher concentrations, suggesting that structural modifications can enhance antimicrobial properties .

Medicinal Applications

The medicinal potential of this compound is under investigation, particularly in drug development. Its structural characteristics may contribute to therapeutic effects in treating various diseases.

  • Therapeutic Effects : Preliminary studies suggest that derivatives of this compound may exhibit anti-inflammatory and analgesic properties. Further exploration into its pharmacological profile could lead to new drug formulations targeting inflammatory diseases or pain management .

Industrial Uses

In industry, this compound is utilized in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in manufacturing processes where specific chemical characteristics are required.

  • Specialty Chemicals : The compound serves as a building block for synthesizing other industrially relevant chemicals, thereby playing a crucial role in various manufacturing sectors .

Mechanism of Action

The mechanism of action of 1-(Ethylthio)-3-methoxybenzene depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, modulating their activity. The ethylthio and methoxy groups can influence the compound’s binding affinity and specificity, affecting its overall biological activity.

Comparison with Similar Compounds

Comparison with Structural Analogues

Table 1: Substituent Impact on Reaction Yields and Pathways
Compound Substituents Key Reaction/Application Yield/Outcome Reference
1-(Ethylthio)-3-methoxybenzene -S-Et (1), -O-Me (3) Potential agrochemical precursor N/A
1-(2-Nitrostyryl)-3-methoxybenzene -NO₂, -CH=CH-Ph (1), -O-Me (3) Reductive N-heterocyclization to indoles 85% yield
1-(2-Fluoropropyl)-3-methoxybenzene -F, -CH₂CH₂CF₃ (1), -O-Me (3) Structural analysis via NMR Data reported
1-(Ethylthio)-3-methylbenzene -S-Et (1), -CH₃ (3) Mass spectral data available MW: 152.25 g/mol
Sethoxydim Complex ethylthio-propyl Herbicide (inhibition of lipid synthesis) EPA-regulated
  • Electron-Donating Groups: The methoxy group in 1-(2-nitrostyryl)-3-methoxybenzene facilitates reductive cyclization to indoles (85% yield), highlighting the role of electron donation in stabilizing transition states .
  • Steric and Electronic Modifications : Bulky substituents, such as the cyclohexyl-trifluoroethyl group in 1-(1-cyclohexyl-2,2,2-trifluoroethyl)-3-methoxybenzene, introduce steric hindrance, which could limit reactivity in crowded synthetic environments .

Physical and Spectral Properties

Substituents significantly influence molecular weight, solubility, and spectral characteristics:

Table 2: Molecular Weight and Spectral Data
Compound Molecular Weight (g/mol) Spectral Data Available Reference
This compound 168.25 Not explicitly reported -
1-(Ethylthio)-3-methylbenzene 152.25 Mass spectrum (NIST)
1-(2-Fluoropropyl)-3-methoxybenzene ~182 ¹H/¹³C NMR
1-Bromo-3-(hexyloxyethyl)-2-MeO-benzene 315.25 CAS: 1956379-93-3
  • Halogenated Analogues : Fluorine substitution (e.g., 1-(2-fluoropropyl)-3-methoxybenzene) introduces electron-withdrawing effects, altering the ring’s electronic profile compared to ethylthio or methoxy groups .
  • Brominated Derivatives : The bromo-hexyloxyethyl substituent in 1-bromo-3-(1-(hexyloxy)ethyl)-2-methoxybenzene increases molecular weight (315.25 g/mol) and likely enhances lipophilicity, impacting solubility .

Biological Activity

1-(Ethylthio)-3-methoxybenzene, an organic compound with the molecular formula C9H12OS, consists of an ethylthio group and a methoxy group attached to a benzene ring. This compound has garnered interest in various fields including chemistry, biology, and medicine due to its potential biological activities.

The compound's biological activity is largely influenced by its structural components. The ethylthio group can undergo oxidation to form sulfoxides or sulfones, while the methoxy group can affect the compound's binding affinity to biological targets. In biological systems, this compound may interact with enzymes or receptors, modulating their activity and potentially leading to various therapeutic effects.

Biological Activities

This compound has been investigated for several biological activities:

  • Antimicrobial Properties : Preliminary studies suggest that this compound exhibits antimicrobial activity against various pathogens. Its effectiveness is attributed to the presence of the sulfur atom in the ethylthio group, which can interact with microbial enzymes, thereby inhibiting their function .
  • Antioxidant Activity : The compound has shown potential as an antioxidant, which is crucial for combating oxidative stress in biological systems. This property is particularly relevant in the context of diseases linked to oxidative damage .
  • Therapeutic Applications : There is ongoing research into the therapeutic applications of this compound, particularly in drug development aimed at treating infections and possibly other conditions influenced by oxidative stress or microbial activity .

Antimicrobial Efficacy

A study conducted on the antimicrobial properties of this compound indicated significant inhibitory effects against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were determined through standard microbiological techniques, revealing effective concentrations that could be utilized in therapeutic settings.

PathogenMIC (mg/mL)
Staphylococcus aureus0.5
Escherichia coli1.0
Pseudomonas aeruginosa2.0

These results underscore the potential use of this compound as a basis for developing new antimicrobial agents .

Antioxidant Activity

In vitro assays measuring the antioxidant capacity of this compound demonstrated its ability to scavenge free radicals effectively. The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay showed a significant reduction in DPPH radical concentration when treated with varying concentrations of the compound.

Concentration (mg/mL)% Inhibition
0.530
1.050
2.075

These findings highlight its potential role in formulations aimed at reducing oxidative stress-related damage .

Comparison with Related Compounds

To understand the uniqueness of this compound, it is useful to compare it with structurally similar compounds:

CompoundStructure TypeNotable Activity
1-(Methylthio)-3-methoxybenzeneMethyl instead of ethylSimilar antimicrobial properties but lower potency
1-(Ethylthio)-4-methoxybenzeneMethoxy in para positionDifferent binding affinity affecting activity
1-(Ethylthio)-2-methoxybenzeneMethoxy in ortho positionVariations in reactivity and interactions

This comparison illustrates how slight structural modifications can significantly influence biological activity and interactions within biological systems.

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